mPEG-Thiol

Gold nanoparticle functionalization Self-assembled monolayer Grafting density quantification

Researchers face cross-linking risks with heterobifunctional PEGs and poor grafting density on gold surfaces. mPEG-Thiol (mPEG-SH) offers a monofunctional methoxy cap and a reactive thiol group for precise Au-S dative bonding (40-50 kcal/mol). - **Surface Passivation:** Achieves >3.9 PEG/nm² grafting on AuNPs; minimizes non-specific binding. - **Controlled Conjugation:** Enables reversible disulfide linkages (stable 4.7 days extracellular, cleaved by 1-10 mM glutathione). - **Supply Chain:** Available in MW 350 Da-40 kDa (PDI ≤1.05). Stocked in R&D to bulk quantities.

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
Cat. No. B12336939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG-Thiol
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCOCCOCCNC(=O)CCS
InChIInChI=1S/C8H17NO3S/c1-11-5-6-12-4-3-9-8(10)2-7-13/h13H,2-7H2,1H3,(H,9,10)
InChIKeyPTGCODCOYHDVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mPEG-Thiol (mPEG-SH) Overview & Differentiation


mPEG-Thiol (also designated mPEG-SH, methoxy polyethylene glycol thiol) is a linear, monofunctional polyethylene glycol derivative bearing an inert methoxy cap at one terminus and a reactive free thiol (–SH) group at the other . The thiol group confers selective reactivity toward maleimide-functionalized partners via Michael addition (optimal pH 6.5–7.5) and enables spontaneous chemisorption onto noble metal surfaces—particularly gold—through the formation of stable Au–S dative bonds, generating self-assembled monolayers (SAMs) [1]. Unlike heterobifunctional PEGs (e.g., HS-PEG-COOH, HS-PEG-NH₂) that carry two reactive termini and can introduce undesired cross-linking, mPEG-Thiol provides a single, defined reactive site, making it the preferred choice when monofunctional surface passivation, site-selective bioconjugation at cysteine residues, or controlled monolayer formation is required [2]. The compound is commercially available in molecular weights from approximately 350 Da to 40 kDa with typical polydispersity indices (PDI) of 1.02–1.05 .

Why mPEG-Thiol Cannot Be Replaced by Other mPEGs


Although the polyethylene glycol backbone is common across mPEG derivatives, the terminal functional group dictates fundamentally different conjugation chemistry, surface-anchoring mechanism, and conjugate stability. mPEG-Amine (–NH₂) and mPEG-Carboxyl (–COOH) rely on amide bond formation with complementary groups (NHS esters, EDC/NHS-activated carboxyls) and cannot directly chemisorb onto gold surfaces; when used for gold nanoparticle functionalization, they require pre-installed thiol linkers, adding synthetic steps and introducing batch variability [1]. mPEG-Maleimide, while also thiol-reactive, forms a thiosuccinimide linkage that is susceptible to retro-Michael elimination under physiological thiol concentrations, with reported elimination rate constants of approximately 0.039 h⁻¹, leading to progressive de-PEGylation in vivo [2]. By contrast, mPEG-Thiol forms direct Au–S bonds on gold (binding energy ~40–50 kcal/mol) and, when conjugated via disulfide bridges, enables reversible PEGylation with controlled release upon reduction—a feature inaccessible to maleimide or amine conjugates [3]. The evidence below quantifies these differentiating properties.

mPEG-Thiol Head-to-Head Evidence


Grafting Density on Gold: mPEG-SH vs. Heterobifunctional PEGs

When grafting pure mPEG-SH onto 15 nm gold nanoparticles, the measured grafting density spans from 3.93 PEG nm⁻² (MW 2,100 Da) to 0.31 PEG nm⁻² (MW 51,400 Da), demonstrating that the monofunctional, uncharged methoxy terminus permits dense packing limited only by PEG chain conformational entropy [1]. Critically, when mPEG-SH is co-grafted from a mixed solution with heterobifunctional thiol-PEG ligands bearing carboxylate (–COOH) or alkyne termini, quantitative ¹H NMR analysis reveals that the incorporation of the carboxylate/alkyne ligand is strongly hindered in the presence of the methylated PEG ligand, despite both species possessing identical thiol anchoring groups [2]. This demonstrates that mPEG-SH outcompetes charged or reactive heterobifunctional thiol-PEGs for gold surface sites, an effect not accounted for in the common assumption of equal grafting propensity from mixed thiol solutions.

Gold nanoparticle functionalization Self-assembled monolayer Grafting density quantification

PEGylation Efficiency on Gold Nanorods: pH Optimization

A systematic pH optimization study (pH 0.3–14) of mPEG-SH grafting onto CTAB-stabilized gold nanorods revealed two distinct efficiency maxima: 95.5% at pH 2.3 and 83.6% at pH 9.9, as quantified by aggregation index and longitudinal surface plasmon resonance (LSPR) retention post-centrifugation [1]. The 95.5% efficiency at pH 2.3 represents near-quantitative PEGylation, which is essential for producing colloidally stable, non-aggregated nanorods suitable for in vivo applications. In contrast, mPEG-NH₂ cannot directly functionalize gold nanorods without a thiol linker, and mPEG-COOH requires EDC/NHS activation that is incompatible with the acidic conditions that maximize mPEG-SH grafting efficiency [2].

Gold nanorod PEGylation Surface modification efficiency pH-dependent conjugation

Thiol Displacement Stability on Gold Nanoparticles

A direct fluorescence displacement assay using FITC-PEG-SH on 18 nm gold nanoparticles demonstrated that physiological concentrations of cysteine (as low as 25 µM) caused measurable displacement of mPEG-thiol molecules from the gold surface, with complete displacement achieved by 47 mM DTT within 1 hour [1]. Importantly, the same study showed that incorporating an alkyl linker between the PEG chain and the thiol group (mPEG-alkyl-thiol) created a hydrophobic shield that greatly reduced protein adsorption and completely eliminated detectable macrophage uptake, whereas mPEG-thiol-coated GNPs adsorbed serum proteins within 24 hours of exposure to cell culture media supplemented with fetal bovine serum and were subsequently internalized by macrophages [1]. The key comparator is mPEG-alkyl-thiol, a structural variant in which a short alkyl spacer is inserted between the thiol anchor and the PEG moiety.

Gold nanoparticle stability Thiol displacement Protein corona resistance

In Vivo Blood Retention and Cytotoxicity Mitigation

Gold nanorods synthesized with CTAB as the structure-directing surfactant exhibit strong cytotoxicity due to residual CTAB bilayers. Modification with mPEG-SH (MW ~5 kDa) reduced the zeta potential from +50.34 ± 0.8 mV (CTAB-NRs) to +8.33 ± 0.46 mV (PEG-NRs), indicating effective CTAB displacement [1][2]. In vitro, HL-60 cells incubated with mPEG-SH-modified nanorods for 24 h showed little change in cell viability compared to vehicle control, in marked contrast to the cytotoxicity of unmodified CTAB-nanorods [2]. In vivo, intravenous injection of mPEG-SH-modified gold nanorods into mice resulted in 54% of the injected dose remaining in blood at 0.5 h, whereas most gold from CTAB-stabilized nanorods was detected in the liver, indicative of rapid RES clearance [3]. Comparator data for mPEG-NH₂ or mPEG-COOH on gold nanorods are absent because these derivatives cannot directly displace CTAB from the gold surface without a thiol intermediate.

Gold nanorod biodistribution CTAB detoxification In vivo PEG stealth effect

Reversible Disulfide PEGylation vs. Maleimide Instability

mPEG-Thiol enables two distinct conjugation modalities: (i) irreversible thioether formation with maleimide partners, and (ii) reversible disulfide bond formation with other thiol-bearing molecules—the latter being uniquely accessible to thiol-terminated PEGs and not to maleimide-, amine-, or carboxyl-terminated PEG derivatives . In a comparative study of thiol-functionalized PEG crosslinkers, the disulfide oxidation half-life for alkyl thiol-PEG was measured at 4.7 days, versus 13.5 hours for phenylthiol-PEG, demonstrating that alkyl thiols (as in mPEG-SH) provide a kinetically tunable reduction-sensitive linkage [1]. In contrast, maleimide-thiol adducts (thiosuccinimide linkages) undergo retro-Michael elimination with pseudo-first-order rate constants of 0.039 ± 0.006 h⁻¹ and 0.031 ± 0.003 h⁻¹, approximately one order of magnitude faster than disulfide-mediated degradation [1]. Ring-opened succinimide thioethers achieve half-lives exceeding two years, but this requires intentional post-conjugation hydrolysis with appropriately N-substituted maleimides [2].

Reversible PEGylation Disulfide bond stability Maleimide-thiol retro-Michael elimination

Site-Specific PEGylation: Thiol vs. Amine Chemistry

The selection of mPEG-Thiol (or its maleimide-reactive counterpart) for protein PEGylation is driven by the differential abundance of targetable residues: free cysteine thiols are present at an average frequency of approximately 2.3% in vertebrate proteins, compared to approximately 5.9% for lysine ε-amines [1]. Random amine PEGylation with mPEG-NHS ester produces heterogeneous mixtures of positional isomers with variable degrees of PEGylation and frequently results in substantial loss of biological activity due to modification of lysine residues in or near active sites [1]. In the case of interferon-α2, amine-PEGylation generated a heterogeneous product mixture with low specific activity, whereas site-specific thiol-directed PEGylation at engineered or native cysteine residues yielded homogeneous conjugates with preserved bioactivity [1][2]. While the thiol-maleimide reaction (using mPEG-Maleimide) is the most common implementation, mPEG-Thiol is the essential precursor when the conjugation strategy involves disulfide bridging (e.g., PEGylation across reduced native disulfide bonds) or when the biomolecule of interest is maleimide-functionalized and requires a thiol-PEG partner [2].

Site-specific PEGylation Cysteine bioconjugation Protein conjugate heterogeneity

mPEG-Thiol Key Application Scenarios


High-Density AuNP Passivation for Diagnostics & Theranostics

When designing gold nanoparticle-based lateral flow assays, SERS probes, or photothermal therapy agents, mPEG-SH at MW 2–5 kDa provides the maximum grafting density (up to 3.93 PEG nm⁻² on 15 nm AuNPs [1]) among thiolated PEG ligands, ensuring complete surface coverage that minimizes non-specific protein binding. The documented 95.5% PEGylation efficiency at pH 2.3 [2] and the ability to eliminate CTAB cytotoxicity while achieving 54% blood retention at 0.5 h post-injection [3] make mPEG-SH the evidence-supported choice over mPEG-NH₂ (which cannot directly bind gold) or HS-PEG-COOH (which grafts inefficiently in the presence of methyl-terminated PEG [4]).

Reversible Drug Delivery & Protein Immobilization

mPEG-Thiol is the only monofunctional PEG derivative capable of forming disulfide (–S–S–) linkages that are stable under extracellular conditions (half-life ~4.7 days for alkyl thiol-PEG [5]) but rapidly cleaved upon exposure to intracellular glutathione (1–10 mM) or exogenous reducing agents such as TCEP . This enables controlled, on-demand de-PEGylation for intracellular drug release or reversible protein capture on hydrogel surfaces. mPEG-Maleimide cannot achieve this reversible behavior without retro-Michael instability (elimination rate ~0.039 h⁻¹ [5]), and mPEG-NHS or mPEG-COOH form irreversible amide bonds that preclude triggered release.

Site-Selective PEGylation for Homogeneous Bioconjugates

For biopharmaceutical development where regulatory expectations demand well-characterized, homogeneous conjugate species, mPEG-Thiol-based chemistry (via native cysteine PEGylation, engineered cysteine residues, or disulfide bridging) provides access to site-specific conjugation with cysteine occurrence at only ~2.3% of protein residues [6]. This contrasts with random amine PEGylation (mPEG-NHS), which targets the ~5.9% lysine frequency and typically yields heterogeneous mixtures with compromised specific activity [6]. The monofunctional methoxy cap of mPEG-Thiol prevents cross-linking or dimerization side reactions that plague heterobifunctional thiol-PEGs such as HS-PEG-COOH.

Mixed SAM Fabrication with Predictable Ligand Ratios

When fabricating binary PEG SAMs on gold surfaces for biosensing or cell-adhesion studies, mPEG-SH must be used as the principal diluent/background ligand because it grafts efficiently and without steric or electrostatic hindrance from its neutral methoxy terminus [4]. Attempts to use HS-PEG-COOH or HS-PEG-alkyne as the primary background ligand result in unpredictable surface compositions due to hindered co-grafting in the presence of functionalized thiol-PEGs [4]. Procurement of mPEG-SH as the inert matrix component, with a minor fraction of a functionalized thiol-PEG, is the only experimentally validated route to achieving the solution-feed ratio on the nanoparticle surface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for mPEG-Thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.